n-(4-Ethoxy-3-methoxyphenyl)pivalamide
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Overview
Description
N-(4-Ethoxy-3-methoxyphenyl)pivalamide is an organic compound with the molecular formula C14H21NO3 and a molecular weight of 251.32 g/mol . This compound is characterized by the presence of an ethoxy group and a methoxy group attached to a phenyl ring, which is further connected to a pivalamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Ethoxy-3-methoxyphenyl)pivalamide typically involves the reaction of pivaloyl chloride with 4-ethoxy-3-methoxyaniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions include maintaining a temperature range of 0-5°C to ensure the stability of the reactants and the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(4-Ethoxy-3-methoxyphenyl)pivalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or methoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(4-Ethoxy-3-methoxyphenyl)pivalamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-Ethoxy-3-methoxyphenyl)pivalamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of their activity. The presence of the ethoxy and methoxy groups enhances its binding affinity to these targets, resulting in specific biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-Methoxyphenyl)pivalamide: Similar structure but lacks the ethoxy group.
N-(3-Methoxyphenyl)pivalamide: Similar structure but with the methoxy group at a different position on the phenyl ring.
Uniqueness
N-(4-Ethoxy-3-methoxyphenyl)pivalamide is unique due to the presence of both ethoxy and methoxy groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H21NO3 |
---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
N-(4-ethoxy-3-methoxyphenyl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C14H21NO3/c1-6-18-11-8-7-10(9-12(11)17-5)15-13(16)14(2,3)4/h7-9H,6H2,1-5H3,(H,15,16) |
InChI Key |
DMDBRVBFTQWJOB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)NC(=O)C(C)(C)C)OC |
Origin of Product |
United States |
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